

# Application Notes and Protocols for Nelipepimut-S Administration in Murine Cancer Models

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Compound of Interest		
Compound Name:	Nelipepimut-S	
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# For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nelipepimut-S, also known as E75, is a nine-amino acid peptide (KIFGSLAFL) derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2). It functions as a cytotoxic T lymphocyte (CTL) epitope, presented by HLA-A2 and HLA-A3 molecules.[1][2] In the context of cancer immunotherapy, Nelipepimut-S is the active component of the NeuVax™ vaccine, where it is combined with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) to elicit a HER2-specific immune response.[3][4] Preclinical studies in murine models are essential for evaluating the efficacy and mechanism of action of Nelipepimut-S-based vaccines. This document provides detailed application notes and protocols for the administration of Nelipepimut-S in murine cancer models, based on findings from various preclinical studies.

#### Mechanism of Action:

**Nelipepimut-S**-based vaccines aim to stimulate the host's immune system to recognize and eliminate HER2-expressing tumor cells.[5] The peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells, and presented on their surface via MHC class I molecules. This presentation activates CD8+ T cells, leading to their differentiation into cytotoxic T lymphocytes



(CTLs). These CTLs can then identify and kill tumor cells that express the HER2 protein. GM-CSF, as an adjuvant, enhances this process by promoting the maturation and function of APCs.

### **Murine Cancer Models**

The most relevant murine models for studying **Nelipepimut-S** are those that express the HER2/neu antigen. The TUBO model, which utilizes a cell line derived from a spontaneous mammary tumor in a BALB/c mouse transgenic for the rat neu oncogene (the rat homolog of HER2), is a commonly used model. Other suitable models include transgenic mice that express the rat neu oncogene under the control of the mouse mammary tumor virus promoter (MMTV-neu).

#### Recommended Mouse Strains:

- BALB/c: This inbred strain is commonly used for the TUBO tumor model.
- FVB/N: Often used for the generation of MMTV-neu transgenic mice.
- MMTV-neu Transgenic Mice: These mice spontaneously develop mammary tumors and are a valuable tool for studying HER2-targeted therapies.

### **Experimental Protocols**

Below are detailed protocols for prophylactic and therapeutic vaccination studies using a **Nelipepimut-S**-based vaccine in a murine model. These protocols are synthesized from studies using HER2/neu-derived peptide vaccines.

# Protocol 1: Prophylactic Vaccination in the TUBO Mouse Model

Objective: To evaluate the efficacy of a **Nelipepimut-S** vaccine in preventing or delaying tumor growth.

#### Materials:

- Nelipepimut-S (E75) peptide
- Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)



- Sterile Phosphate-Buffered Saline (PBS)
- TUBO tumor cells
- 6-8 week old female BALB/c mice
- Syringes and needles for subcutaneous injection

#### Procedure:

- Vaccine Preparation:
  - Aseptically dissolve Nelipepimut-S peptide in sterile PBS to a final concentration of 1 mg/mL.
  - Reconstitute murine GM-CSF according to the manufacturer's instructions.
  - On the day of vaccination, prepare the vaccine formulation by mixing the Nelipepimut-S solution with GM-CSF. A common approach is to aim for a dose of 10-50 μg of peptide and 50-300 ng of GM-CSF per mouse in a total volume of 100-200 μL. The final formulation should be kept on ice.
- Vaccination Schedule:
  - Administer the vaccine subcutaneously (s.c.) in the scruff of the neck or the flank.
  - A prime-boost strategy is often employed. For example, immunize mice three times at twoweek intervals.
- Tumor Challenge:
  - $\circ$  Two weeks after the final vaccination, challenge the mice with a subcutaneous injection of a tumorigenic dose of TUBO cells (e.g., 5 x 10^5 cells in 100  $\mu$ L of PBS) in the flank contralateral to the vaccination site.
- Monitoring and Data Collection:



- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
   Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Record survival data. Euthanize mice when tumors reach a predetermined size (e.g.,
   >1500 mm³) or become ulcerated, in accordance with institutional animal care and use committee guidelines.
- At the end of the study, collect blood for immunological analysis (e.g., ELISA for antibody titers, ELISpot for IFN-y producing cells) and harvest spleens for CTL assays.

# Protocol 2: Therapeutic Vaccination in the TUBO Mouse Model

Objective: To evaluate the efficacy of a **Nelipepimut-S** vaccine in treating established tumors.

#### Materials:

Same as Protocol 1.

#### Procedure:

- Tumor Implantation:
  - Inject TUBO cells subcutaneously into the flank of 6-8 week old female BALB/c mice.
- Initiation of Treatment:
  - Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Vaccine Preparation and Administration:
  - Prepare the Nelipepimut-S and GM-CSF vaccine as described in Protocol 1.
  - Administer the vaccine subcutaneously at a site distant from the tumor.
  - Repeat the vaccinations at regular intervals, for example, weekly or bi-weekly for a total of 3-4 doses.



- Monitoring and Data Collection:
  - Monitor tumor growth and survival as described in Protocol 1.
  - Collect tissues for immunological analysis at the conclusion of the experiment.

### **Data Presentation**

Quantitative data from murine studies should be summarized for clear comparison. Below are examples of tables that can be used to present typical results.

Table 1: Tumor Growth Inhibition

Treatment Group	Number of Mice	Mean Tumor Volume (mm³) at Day 21 ± SEM	Percent Tumor Growth Inhibition
Control (PBS)	10	1250 ± 150	-
GM-CSF alone	10	1100 ± 130	12%
Nelipepimut-S + GM- CSF	10	450 ± 90	64%

Table 2: Survival Analysis

Treatment Group	Number of Mice	Median Survival (Days)	Percent Increase in Lifespan
Control (PBS)	10	25	-
GM-CSF alone	10	28	12%
Nelipepimut-S + GM- CSF	10	40	60%

Table 3: Immunological Response (Example: ELISpot)



Treatment Group	Number of Mice	IFN-y Spot Forming Units (SFU) per 10^6 Splenocytes ± SEM
Control (PBS)	5	15 ± 5
GM-CSF alone	5	25 ± 8
Nelipepimut-S + GM-CSF	5	150 ± 25

# Visualizations Signaling Pathway of Nelipepimut-S Vaccine

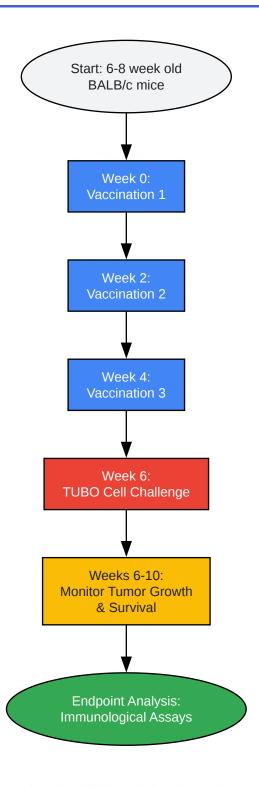


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Caption: Nelipepimut-S vaccine mechanism of action.

# **Experimental Workflow for Prophylactic Study**



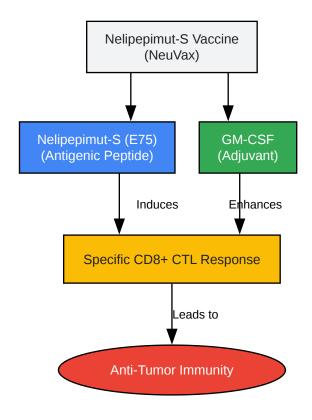


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Caption: Prophylactic vaccination experimental workflow.

# **Logical Relationship of Vaccine Components**





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Caption: Logical relationship of **Nelipepimut-S** vaccine components.

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